Boc-D-isoleucine
Overview
Description
Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine12. It has a molecular weight of 231.291234 and its empirical formula is C11H21NO434.
Synthesis Analysis
The synthesis of Boc-D-isoleucine involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine5. This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives5.
Molecular Structure Analysis
The molecular structure of Boc-D-isoleucine is represented by the empirical formula C11H21NO434. The CAS number for Boc-D-isoleucine is 55721-65-81234.
Chemical Reactions Analysis
Boc-D-isoleucine is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation6. It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups5.
Physical And Chemical Properties Analysis
Boc-D-isoleucine appears as a white to off-white powder28. It has a molecular weight of 231.3028 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH)2.
Scientific Research Applications
Synthesis of Amino Acid-Based Polymers : Boc-D-isoleucine has been used in the synthesis of amino acid-based chiral monomers and their corresponding polymers. These polymers exhibit pH-responsive behavior and are potential candidates for drug delivery applications and biomolecule conjugation due to their cationic nature and optical activity (Bauri et al., 2013).
Conformational Analysis of Isoleucine Oligopeptides : Studies have been conducted on L-isoleucine oligomers to understand their conformational properties. These oligomers, particularly in certain solvents, form β-conformations starting from the heptamer, demonstrating the influence of Boc-D-isoleucine on peptide structure (Goodman et al., 1971).
Crystal Structures of Heterochiral Peptides : Boc-D-isoleucine has been used in the study of heterochiral peptides, leading to insights into the conformational preferences of D-chiral amino acid residues in peptides. This research contributes to understanding peptide structures in the solid state (Fabiola et al., 2001).
Influence on Polypeptide Conformation : Research involving diastereomeric homooligopeptides of L-isoleucine and D-alloisoleucine has shown that the asymmetric carbon atoms in the side chains significantly influence the conformational properties of these polypeptides (Widmer et al., 1979).
Study of Polymeric Gels : Boc-D-isoleucine has been utilized in the design and synthesis of amino acid-based superabsorbent polymer (SAP) organogels, which can transition to hydrogels. These materials have applications in areas requiring controlled swelling properties, such as drug delivery systems (Roy & De, 2014).
Solid Phase Peptide Synthesis : Boc-D-isoleucine plays a significant role in the solid phase synthesis of peptides. Its efficiency in coupling reactions and its influence on peptide purity have been extensively studied, contributing to advancements in peptide synthesis methodologies (Young et al., 1990).
Safety And Hazards
Future Directions
While specific future directions for Boc-D-isoleucine are not mentioned in the search results, it’s worth noting that research into amino acids and their derivatives continues to be a vibrant field. The ongoing development of new synthesis methods and the exploration of novel applications in pharmaceutical and medicinal industries suggest a promising future for compounds like Boc-D-isoleucine.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-isoleucine |
Citations
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